Home > Products > Screening Compounds P142708 > N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide -

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Catalog Number: EVT-3590122
CAS Number:
Molecular Formula: C16H15F3N4OS
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as HBT1, is a synthetic compound identified as a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor (AMPA-R) potentiator. [] AMPA receptors are glutamate-gated ion channels playing a crucial role in excitatory synaptic transmission within the central nervous system. HBT1 exhibits lower agonistic effects compared to other AMPA-R potentiators, potentially offering advantages in therapeutic applications by minimizing the risk of bell-shaped responses in pharmacological effects, particularly in brain-derived neurotrophic factor (BDNF) induction. []

Synthesis Analysis

While the specific synthesis pathway for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (HBT1) is not explicitly detailed in the provided literature, its discovery stemmed from a larger effort to identify novel AMPA-R potentiators with reduced agonistic effects. [] Researchers screened a chemical library using a Ca2+ influx assay in primary neurons, a method sensitive to agonistic properties. This approach led to the identification of HBT1 and another compound, OXP1, both demonstrating AMPA-R potentiation with reduced agonistic behavior compared to existing molecules like LY451395. []

Mechanism of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (HBT1) functions as an AMPA-R potentiator, enhancing the activity of AMPA receptors. [] Studies indicate that HBT1 binds to the ligand-binding domain (LBD) of AMPA-R in a glutamate-dependent manner. [] This binding is believed to allosterically modulate the receptor, increasing its sensitivity to glutamate and subsequently enhancing synaptic transmission. Notably, HBT1 exhibits a distinct binding mode compared to another AMPA-R potentiator, LY451395. HBT1 forms hydrogen bonds with the Serine-518 residue within the AMPA-R LBD, a feature not observed with LY451395 binding. [] This difference in binding interaction is suggested to contribute to the lower agonistic profile of HBT1 compared to LY451395, potentially explaining the reduced risk of bell-shaped responses in BDNF production. []

Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (HBT1) has shown promise in preclinical research as a potential therapeutic agent for neurological and neuropsychiatric disorders. Its ability to potentiate AMPA-R activity while exhibiting a lower agonistic profile compared to other AMPA-R potentiators makes it a promising candidate for further investigation. [] By enhancing AMPA receptor function, HBT1 could potentially improve synaptic plasticity and cognitive function, which are often impaired in conditions such as Alzheimer's disease and schizophrenia.

2-Amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile

  • Compound Description: This compound serves as a key starting material in the synthesis of various heterocyclic compounds, including pyrimidine derivatives []. It is a bicyclic compound with a tetrahydrothiophene ring fused to a benzene ring, and contains both an amino group and a nitrile group.

N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide

  • Compound Description: This compound is formed by the degradation of the pyrimidine ring during the attempted acetylation of aminobenzothienopyrimidines []. This suggests a susceptibility of the pyrimidine ring to cleavage under certain reaction conditions.

LY451646 and LY451395

  • Relevance: Although these compounds are not structurally similar to the target compound, they provide context regarding the exploration of AMPA receptor modulators. The paper highlighting these compounds focuses on identifying novel AMPA-R potentiators with reduced agonistic effects and improved pharmacological profiles []. This suggests a research interest in developing compounds with enhanced therapeutic windows and reduced side effects, which may be relevant to the development of the target compound.

HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

  • Compound Description: HBT1 is a novel AMPA receptor potentiator with lower agonistic effects compared to LY451646 and LY451395. It exhibits reduced bell-shaped response in BDNF production and displays glutamate-dependent binding to the ligand-binding domain of AMPA-R [].

Properties

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

Molecular Formula

C16H15F3N4OS

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C16H15F3N4OS/c1-9-6-13(16(17,18)19)22-23(9)8-14(24)21-15-11(7-20)10-4-2-3-5-12(10)25-15/h6H,2-5,8H2,1H3,(H,21,24)

InChI Key

KLYLOHGXRXQKHP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.